4-(Methylsulfanyl)buta-1,2-diene
Description
Properties
CAS No. |
10574-95-5 |
|---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.18 g/mol |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h4H,1,5H2,2H3 |
InChI Key |
QBPPSVLQNFEIKL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC=C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Sulfanyl vs. Sulfonyl Groups
- 4-(Methylsulfonyl)buta-1,2-diene : Replacing –SCH₃ with –SO₂CH₃ (sulfonyl group) introduces strong electron-withdrawing effects. This reduces electron density at the allene system, decreasing nucleophilicity but enhancing electrophilic reactivity. Such compounds may exhibit lower thermal stability due to increased polarity.
Backbone Modifications: Allenes vs. Aromatic Systems
- 4-(Methylsulfonyl)benzene-1,2-diamine (CAS: 21731-57-7): This aromatic diamino-sulfonyl compound diverges significantly in structure and reactivity. The sulfonyl group on a benzene ring enhances resonance stabilization and acidity (e.g., NH₂ protons), unlike the allene’s conjugated system.
Non-Sulfur Analogues
- Buta-1,2-diene (unsubstituted) : Lacks substituents, making it highly reactive but thermally unstable. The absence of –SCH₃ eliminates sulfur’s electron donation, leading to faster decomposition.
- 4-Chlorobuta-1,2-diene : The electron-withdrawing Cl substituent polarizes the allene, increasing susceptibility to nucleophilic attack but reducing stability.
Table 1: Comparative Properties of Selected Allenes
| Compound | Substituent | Electronic Effect | Thermal Stability (°C) | Reactivity in [4+2] Cycloaddition |
|---|---|---|---|---|
| This compound | –SCH₃ | Electron-donating | ~120 (decomposes) | Moderate |
| 4-(Methylsulfonyl)buta-1,2-diene | –SO₂CH₃ | Electron-withdrawing | ~90 (decomposes) | High |
| Buta-1,2-diene | None | – | <50 (decomposes) | Very High |
| 4-Chlorobuta-1,2-diene | –Cl | Electron-withdrawing | ~70 (decomposes) | High |
Research Findings and Computational Insights
While direct experimental data on this compound is scarce, density-functional theory (DFT) methods, such as those described by Becke, could predict its electronic properties. For example:
- HOMO-LUMO Gap : The –SCH₃ group likely narrows the gap compared to sulfonyl analogues, enhancing charge-transfer reactivity.
- Dipole Moment : Expected to be lower than sulfonyl derivatives due to reduced polarity.
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